2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide features a 1-methylimidazole core substituted at position 5 with a 4-chlorophenyl group. A sulfanyl (-S-) linker at position 2 connects to an acetamide moiety, which is further attached to a 4-ethylphenyl group. This structure combines halogenated aromaticity, a sulfur-containing linker, and an amide functional group, making it a candidate for diverse biological applications, particularly in medicinal chemistry. The 4-chlorophenyl and 4-ethylphenyl groups contribute to lipophilicity and steric bulk, while the sulfanyl-acetamide bridge may influence hydrogen bonding and metabolic stability .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-3-14-4-10-17(11-5-14)23-19(25)13-26-20-22-12-18(24(20)2)15-6-8-16(21)9-7-15/h4-12H,3,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGCKASZJAYWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The chlorophenyl group is introduced through electrophilic aromatic substitution, followed by the formation of the thioether linkage. The final step involves the acylation of the imidazole derivative with 4-ethylphenylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
*Calculated based on formula C20H20ClN3OS.
Research Findings and Implications
- Chlorine’s electron-withdrawing nature (Target, Compound 3) enhances stability in oxidative environments .
- Linker Modifications : Sulfonyl groups (Compound 5) improve hydrogen-bond acceptor capacity but may limit bioavailability due to increased polarity .
- Acetamide Substituents : 4-Ethylphenyl (Target) offers a balance between lipophilicity and steric bulk, whereas 3,5-dichlorophenyl (Compound 3) significantly increases ClogP, impacting pharmacokinetics .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a promising candidate in the realm of medicinal chemistry due to its unique structural features, which include an imidazole ring and a chlorophenyl group. This article aims to provide a comprehensive overview of its biological activities, including its potential as an antimicrobial and anticancer agent, alongside relevant research findings and case studies.
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole and thiazole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of electron-withdrawing groups like chlorine enhances the antibacterial efficacy of these compounds .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Compound 1 | Salmonella typhi | Moderate |
| Compound 2 | Bacillus subtilis | Strong |
| Compound 3 | Staphylococcus aureus | Weak |
Anticancer Activity
The anticancer potential of similar imidazole derivatives has been explored extensively. For instance, compounds with structural similarities to our target have shown IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves interaction with key proteins involved in cell proliferation and apoptosis.
A study highlighted that certain derivatives exhibited significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cell lines, suggesting that modifications to the phenyl ring can enhance activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing compound efficacy. The following points summarize key findings related to SAR for this class of compounds:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances antimicrobial activity due to increased electron-withdrawing effects.
- Imidazole Ring : Essential for anticancer activity; modifications at this site can lead to variations in potency.
- Hydrophobic Interactions : Increased lipophilicity often correlates with enhanced membrane permeability, facilitating better bioavailability.
Case Studies
- Antibacterial Screening : A series of synthesized thiazole derivatives were tested against multiple bacterial strains. Compounds similar to our target showed varying degrees of inhibition, with some outperforming standard antibiotics like norfloxacin .
- Cytotoxicity Assays : In vitro studies on cell lines demonstrated that derivatives with a methyl group on the phenyl ring significantly increased cytotoxicity compared to those without such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
